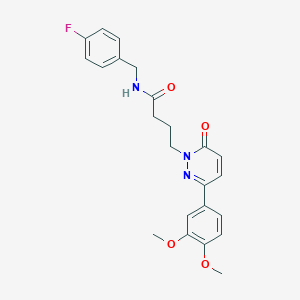

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide

Description

This compound features a pyridazinone core substituted at position 3 with a 3,4-dimethoxyphenyl group and a butanamide side chain terminated by a 4-fluorobenzyl moiety. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications .

Properties

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O4/c1-30-20-11-7-17(14-21(20)31-2)19-10-12-23(29)27(26-19)13-3-4-22(28)25-15-16-5-8-18(24)9-6-16/h5-12,14H,3-4,13,15H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEDPODWZDHFKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NCC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Attachment of the Butanamide Moiety: The butanamide moiety can be attached through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Fluorobenzyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine: It could be explored as a potential drug candidate for various diseases.

Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinone core can inhibit certain enzymes, while the fluorobenzyl group may enhance binding affinity to specific receptors. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Structural Analogues of Pyridazinone Derivatives

The following table compares structural features and synthetic yields of pyridazinone-based compounds from the literature:

Key Observations :

Physicochemical and Pharmacological Properties

Research Findings :

- Stability : The 4-fluorobenzyl group in the target compound may confer greater stability than the 4-bromophenyl group in 8a, as fluorine’s electronegativity reduces susceptibility to nucleophilic attack .

Biological Activity

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazinone core substituted with a dimethoxyphenyl group and a fluorobenzyl moiety , contributing to its unique pharmacological profile. Its molecular formula is CHFNO, and it has a molecular weight of approximately 373.41 g/mol.

The primary biological activity of this compound is attributed to its role as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 is an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various biological processes, including inflammation and immune responses. By inhibiting PDE4, this compound increases cAMP levels, which can lead to anti-inflammatory effects and modulation of immune responses.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

| Activity Type | Description |

|---|---|

| PDE4 Inhibition | Potent inhibitor with implications in treating inflammatory diseases. |

| Anti-inflammatory | Reduces inflammation through cAMP elevation, relevant for asthma and COPD. |

| Neuroprotective | Potential applications in neurodegenerative disorders due to signaling modulation. |

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

-

In vitro Studies :

- A study demonstrated that the compound effectively inhibited PDE4 activity in human bronchial epithelial cells, leading to decreased production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

- Another investigation revealed that treatment with this compound resulted in significant reductions in inflammatory markers in animal models of asthma .

-

In vivo Studies :

- In a murine model of chronic obstructive pulmonary disease (COPD), administration of the compound showed improved lung function and reduced airway hyperresponsiveness compared to control groups .

- Neuroprotective effects were observed in models of neurodegeneration, where the compound demonstrated the ability to cross the blood-brain barrier and modulate neuroinflammatory pathways .

Comparative Analysis with Related Compounds

The table below summarizes the biological activities of structurally similar compounds:

| Compound Name | Notable Activity |

|---|---|

| 3-(5-Amino-6-oxo-1,6-dihydropyridazin-3-yl)acetamide | PDE4 Inhibitor |

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole | Alpha1-Adrenergic Receptor Affinity |

| 1-(4-substituted phenyl)-3-[4-substituted piperazino (piperidino)]propan-1-ol | Adenosine Deaminase Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.